4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine
Description
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine is a substituted aniline derivative featuring a morpholino ring substituted with two methyl groups at the 2- and 6-positions and a methoxy group at the 2-position of the phenylamine backbone. The morpholino moiety enhances solubility and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-7-15(8-10(2)17-9)11-4-5-12(14)13(6-11)16-3/h4-6,9-10H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMDAGZSLXKJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670652 | |
| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-65-6 | |
| Record name | 4-(2,6-Dimethyl-4-morpholinyl)-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethylmorpholin-4-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine typically involves the reaction of 2,6-dimethylmorpholine with 2-methoxyphenylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance the therapeutic efficacy of drug candidates. The morpholino group contributes to improved solubility and bioavailability, making it a suitable candidate for drug development.
Case Study: Anticancer Properties
Research has demonstrated that derivatives of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine exhibit significant anticancer activity. A study indicated that a synthesized derivative effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involved mitochondrial pathways leading to cell death .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Routes
The synthesis typically involves standard organic reactions such as:
- Nucleophilic substitution : Replacing a leaving group with a nucleophile.
- Coupling reactions : Combining two fragments to form a new bond.
Material Science
Development of Novel Materials
this compound is explored in material science for developing novel materials with specific properties such as fluorescence or conductivity. The unique electronic properties imparted by the methoxy and morpholino groups enhance the performance of materials in electronic applications.
Biological Studies
Biological Activity Investigations
The compound has been investigated for its interactions with various biomolecules. Studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing cellular pathways and biochemical reactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activities |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Compounds with similar structures often exhibit prolonged half-lives and enhanced bioavailability compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. 4-((2,6-Dimethylmorpholino)sulfonyl)aniline ()
- Structure: Shares the 2,6-dimethylmorpholino group but replaces the methoxy group with a sulfonamide (-SO₂-) linker.
- Synthesis : Prepared via reaction of 4-nitrobenzenesulfonyl chloride with 2,6-dimethylmorpholine in THF under heating .
- Reactivity: Sulfonamides are more electrophilic, enabling nucleophilic substitutions or hydrogen bonding in biological targets.
B. 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol (PI-23888, )
- Structure: Contains the 2,6-dimethylmorpholino group but lacks the phenylamine backbone. Features a trifluoromethyl (-CF₃) and hydroxyl (-OH) group.
- Properties :
- Lipophilicity : The -CF₃ group enhances lipophilicity, improving membrane permeability compared to the methoxyphenylamine structure.
- Acidity : The hydroxyl group introduces acidity (pKa ~10–12), contrasting with the basic amine (pKa ~4–5) in the target compound.
- Stability : Fluorine atoms may reduce metabolic degradation, extending half-life .
C. (2,4,6-Trimethoxyphenyl)methanamine ()
- Structure : Features a trimethoxy-substituted phenyl ring with a primary amine (-CH₂NH₂).
- Properties: Electron Effects: Three methoxy groups donate electron density, increasing aromatic ring reactivity compared to the single methoxy group in the target compound. Safety Profile: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage), suggesting higher acute toxicity than morpholino-containing analogs .
Biological Activity
4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine, also known as a morpholino derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₂
- CAS Number : 1135283-65-6
- Melting Point : 65-67 °C
The compound features a morpholine ring that enhances its lipophilicity, which is crucial for biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The morpholino group contributes to the compound's stability and solubility in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : Its structure allows it to bind to receptors in the central nervous system, suggesting possible neuropharmacological effects.
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
Case Studies and Research Findings
-
Inhibition of Myeloperoxidase (MPO) :
A study highlighted the role of MPO in inflammatory diseases and suggested that inhibitors like this compound could be therapeutic options for conditions such as vasculitis and cardiovascular diseases. The compound was shown to inhibit MPO activity in a time-dependent manner, indicating its potential as an anti-inflammatory agent . -
Antioxidant Properties :
Research on similar compounds has demonstrated that morpholino derivatives can effectively scavenge free radicals. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases . -
Cytotoxicity Against Cancer Cells :
A series of tests evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Basic: What safety protocols are recommended for handling 4-(2,6-Dimethylmorpholino)-2-methoxyphenylamine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
- Waste Management: Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Emergency Procedures: Maintain spill kits with inert absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .
Basic: What experimental approaches are used to synthesize and characterize this compound?
Answer:
- Synthesis:
- Catalytic Cross-Coupling: Use Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for aryl-amine bond formation, as demonstrated in analogous morpholino-substituted quinoline syntheses .
- Solvent Selection: Optimize polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to enhance reaction efficiency .
- Characterization:
Advanced: How can computational chemistry methods optimize reaction pathways for synthesizing morpholino-substituted aromatic amines?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for morpholino group incorporation .
- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to explore intermediate geometries and activation barriers .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu systems) and solvent combinations .
Advanced: What strategies resolve contradictions in reported synthetic yields or reaction conditions for this compound?
Answer:
- Design of Experiments (DoE): Apply fractional factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare literature data, accounting for variables like solvent purity or atmospheric moisture .
- Reproducibility Checks: Validate conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to pinpoint discrepancies .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z = 263.3 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to verify stereochemistry and morpholino ring conformation (if single crystals are obtainable) .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and assess thermal stability (e.g., decomposition >200°C) .
Advanced: How can reaction fundamentals and reactor design principles improve synthesis scalability?
Answer:
- Reactor Engineering:
- Continuous Flow Systems: Enhance heat/mass transfer for exothermic reactions, reducing side products .
- Membrane Separation: Integrate in-line purification to remove byproducts (e.g., unreacted amines) during synthesis .
- Kinetic Modeling: Develop rate equations based on time-resolved spectroscopy data to optimize residence times in flow reactors .
- Scale-Up Criteria: Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction efficiency from milligram to kilogram scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
